molecular formula C30H27N3O7 B11078657 3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11078657
M. Wt: 541.5 g/mol
InChI Key: ZVRUMTQJJQRPJD-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:

  • Core Structure: : The backbone consists of a pyrrolo[3,4-c]pyrrole ring system, which is fused with an indole moiety. The indole group contributes to its aromatic character and biological activity.

  • Functional Groups

      Hydroxyphenyl: Positioned at the 3-position, this group adds hydrophilicity.

      Methoxyphenyl: Found at the 5-position, it enhances lipophilicity.

      Carboxylic Acid: Located at the 1-position, it imparts acidity and reactivity.

Preparation Methods

Synthetic Routes:

    Multistep Synthesis: The compound is typically synthesized through a series of steps involving cyclization, functional group transformations, and protecting group manipulations.

    Key Steps:

    Reaction Conditions: Specific conditions vary based on the synthetic route and reagents used.

Industrial Production:

    Limited Information: Unfortunately, detailed industrial-scale production methods are not widely available due to the compound’s complexity and specialized applications.

Chemical Reactions Analysis

    Reactivity: The compound participates in various reactions

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a scaffold for designing novel compounds.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for drug development (anticancer, anti-inflammatory, or antimicrobial agents).

    Industry: Limited applications due to complexity.

Mechanism of Action

    Targets: Interacts with specific receptors, enzymes, or cellular pathways.

    Pathways: Further research needed to elucidate precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its fused pyrrolo[3,4-c]pyrrole-indole structure sets it apart.

    Similar Compounds: Related molecules include indole derivatives and pyrrolo[3,4-c]pyrroles.

Properties

Molecular Formula

C30H27N3O7

Molecular Weight

541.5 g/mol

IUPAC Name

1-(2-hydroxy-3-methoxyphenyl)-3-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C30H27N3O7/c1-39-18-12-10-17(11-13-18)33-27(35)23-24(28(33)36)30(29(37)38,14-16-15-31-21-8-4-3-6-19(16)21)32-25(23)20-7-5-9-22(40-2)26(20)34/h3-13,15,23-25,31-32,34H,14H2,1-2H3,(H,37,38)

InChI Key

ZVRUMTQJJQRPJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C(=CC=C4)OC)O)(CC5=CNC6=CC=CC=C65)C(=O)O

Origin of Product

United States

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